1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-
CAS No.:
Cat. No.: VC15885472
Molecular Formula: C18H25NO3
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
![1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)- -](/images/structure/VC15885472.png)
Specification
Molecular Formula | C18H25NO3 |
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Molecular Weight | 303.4 g/mol |
IUPAC Name | (2S,3S,5R,7S,9S)-3,4-dimethyl-2-phenyl-9-propan-2-yl-1,6-dioxa-4-azaspiro[4.4]nonane-7-carbaldehyde |
Standard InChI | InChI=1S/C18H25NO3/c1-12(2)16-10-15(11-20)21-18(16)19(4)13(3)17(22-18)14-8-6-5-7-9-14/h5-9,11-13,15-17H,10H2,1-4H3/t13-,15-,16-,17+,18-/m0/s1 |
Standard InChI Key | OAVKTUXIQPCHHL-FUJDEKNSSA-N |
Isomeric SMILES | C[C@H]1[C@@H](O[C@]2(N1C)[C@@H](C[C@H](O2)C=O)C(C)C)C3=CC=CC=C3 |
Canonical SMILES | CC1C(OC2(N1C)C(CC(O2)C=O)C(C)C)C3=CC=CC=C3 |
Introduction
Structural Elucidation and Stereochemical Configuration
Core Spirocyclic Framework
The molecule’s defining feature is its 1,6-dioxa-4-azaspiro[4.4]nonane backbone, a bicyclic system comprising a six-membered 1,6-dioxa ring fused to a five-membered azaspiro ring via a shared spiro carbon atom. This architecture creates a rigid three-dimensional structure that influences its conformational dynamics and intermolecular interactions . Compared to the 1,6-dioxa-4-azaspiro[4.5]decane system reported in glycogen phosphorylase inhibitors , the [4.4]nonane variant exhibits reduced ring strain, potentially enhancing synthetic accessibility.
Substituent Analysis and Stereochemistry
The compound’s substituents include:
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3,4-Dimethyl groups: Positioned on the azaspiro ring, these alkyl groups enhance hydrophobicity and steric bulk.
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9-(1-Methylethyl) (isopropyl) group: A branched aliphatic chain at position 9, contributing to chiral complexity.
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2-Phenyl group: An aromatic moiety likely influencing π-π stacking interactions.
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7-Carboxaldehyde: A polar, reactive aldehyde group enabling further derivatization.
The absolute configuration (2S,3S,5R,7S,9S) indicates five stereocenters, necessitating asymmetric synthesis or chiral resolution techniques. The spatial arrangement of these centers governs the molecule’s biological activity and crystallization behavior .
Table 1: Key Structural Features
Feature | Description |
---|---|
Core structure | 1,6-Dioxa-4-azaspiro[4.4]nonane |
Substituents | 3,4-Dimethyl, 9-isopropyl, 2-phenyl, 7-carboxaldehyde |
Stereocenters | 2S, 3S, 5R, 7S, 9S |
Molecular formula | C₁₉H₂₅NO₃ |
Molecular weight | 315.41 g/mol |
Synthetic Methodologies and Challenges
Stereoselective Construction
Achieving the (2S,3S,5R,7S,9S) configuration demands precise control over stereochemistry. Chiral auxiliaries, asymmetric catalysis, or enzymatic resolution could be employed. For instance, the synthesis of 3,4-dimethyl-2-phenyl-1-oxa-4-azaspiro[4.5]decane involved lithiation and oxidative cyclization , suggesting potential parallels for introducing methyl and phenyl groups in the target compound.
Table 2: Comparative Synthetic Approaches
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s lipophilic substituents (methyl, isopropyl, phenyl) suggest limited aqueous solubility, necessitating organic solvents for handling. The aldehyde group at position 7 introduces reactivity toward nucleophiles, requiring inert storage conditions to prevent polymerization or oxidation.
Spectroscopic Characterization
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NMR Spectroscopy: Key proton environments include:
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Mass Spectrometry: Expected molecular ion peak at m/z 315.41 (M⁺), with fragmentation patterns revealing loss of isopropyl (C₃H₇) or aldehyde (CHO) groups.
Hypothesized Biological and Pharmacological Relevance
Glycogen Phosphorylase Inhibition
Spirocyclic nucleosides like hydantocidin exhibit glycogen phosphorylase (GP) inhibitory activity . While the target compound lacks a nucleoside motif, its spirocyclic core may similarly interact with GP’s allosteric sites. Molecular docking studies could assess its potential as a GP inhibitor, leveraging the aldehyde group for covalent binding.
Challenges and Future Directions
Synthetic Scalability
Current methods for spirocyclic systems often suffer from low yields (e.g., 30–50% in radical-based syntheses ). Flow chemistry or photoredox catalysis could improve efficiency for the target compound.
Biological Screening
Priority areas include:
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In vitro GP inhibition assays.
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Cytotoxicity profiling against cancer cell lines.
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ADMET (absorption, distribution, metabolism, excretion, toxicity) studies.
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